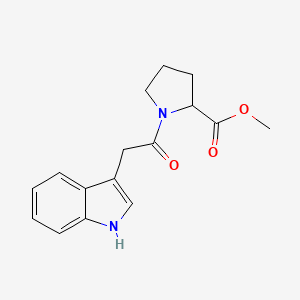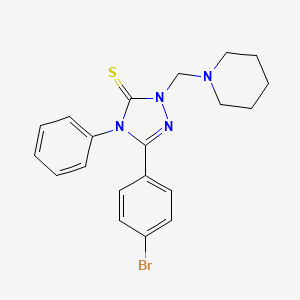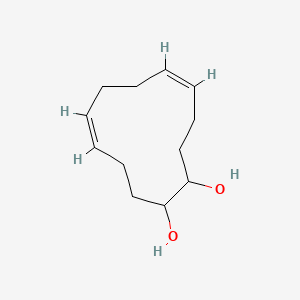![molecular formula C18H12N4OS B13368663 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran moiety, a methylphenyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thionyl chloride to form the triazolo-thiadiazole ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and methylphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism by which 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar ring system.
Triazolo[1,5-a]pyrimidine: Shares the triazole ring but differs in the fused ring system.
Uniqueness
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of benzofuran and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N4OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N4OS/c1-11-5-4-7-13(9-11)17-21-22-16(19-20-18(22)24-17)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3 |
InChI Key |
BKCAUUGFHQOJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
![6-Iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13368591.png)
![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)

![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
![3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)

![2-(2,4-dimethoxybenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13368628.png)
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13368648.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)

